Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]

Catalog No.
S3347915
CAS No.
335383-23-8
M.F
C16H6F12Se2
M. Wt
584.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]

CAS Number

335383-23-8

Product Name

Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]diselanyl]-3,5-bis(trifluoromethyl)benzene

Molecular Formula

C16H6F12Se2

Molecular Weight

584.1 g/mol

InChI

InChI=1S/C16H6F12Se2/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-30-12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H

InChI Key

NRZFMEPRSSEGOP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)[Se][Se]C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[Se][Se]C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F

Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] is an organoselenium compound with the molecular formula C16H6F12Se2C_{16}H_6F_{12}Se_2. This compound features a diselenide functional group, which consists of two selenium atoms bonded to a bis(3,5-bis(trifluoromethyl)phenyl) moiety. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity. The compound is characterized by its unique structure, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and catalysis.

  • Oxidation: Diselenides can be oxidized to form seleninic acids. For example, Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] can yield the corresponding 3,5-bis(trifluoromethyl)benzene seleninic acid, which is a highly reactive species used in various synthetic applications .
  • Reduction: They can also undergo reduction reactions to yield selenols or other selenium-containing compounds, which may exhibit different biological properties.
  • Catalytic Reactions: The compound acts as a catalyst in specific organic transformations, such as the epoxidation of alkenes, showcasing its utility in synthetic organic chemistry.

Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] has demonstrated notable biological activities:

  • Antioxidant Properties: Selenium-containing compounds are known for their antioxidant capabilities. This compound may help mitigate oxidative stress in biological systems.
  • Neuroprotective Effects: It has been reported that this compound can penetrate the blood-brain barrier, suggesting potential applications in neuroprotection and treatment of neurodegenerative diseases.
  • Anticancer Activity: Preliminary studies indicate that organoselenium compounds may exhibit anticancer properties, although specific data on this compound's efficacy is still under investigation.

The synthesis of Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] can be accomplished through various methods:

  • Direct Synthesis: This method involves the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with elemental selenium in an inert atmosphere.
  • Selenium Exchange Reactions: Utilizing other diselenides or selenides as starting materials can yield this compound through exchange reactions.
  • Catalytic Methods: Employing catalysts to facilitate the formation of diselenides from corresponding selenoethers or related precursors is another viable approach.

Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] finds applications across multiple domains:

  • Organic Synthesis: It serves as a valuable reagent and catalyst in organic synthesis due to its unique reactivity profile.
  • Pharmaceuticals: Its potential neuroprotective and anticancer properties make it a candidate for drug development.
  • Material Science: The compound may also be explored for use in advanced materials owing to its distinctive electronic properties imparted by the trifluoromethyl groups.

Research on the interactions of Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] with biological systems is ongoing. Initial studies suggest that it interacts with cellular components through redox mechanisms. The ability to penetrate the blood-brain barrier allows for targeted delivery to neural tissues, enhancing its therapeutic potential against neurological disorders. Further studies are required to elucidate specific interaction pathways and mechanisms of action.

Several compounds share structural similarities with Diselenide, bis[3,5-bis(trifluoromethyl)phenyl], each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Diselenide, bis[4-(trifluoromethyl)phenyl]C14H8F6Se2C_{14}H_8F_6Se_2Similar diselenide structure but different substitution pattern.
m-Trifluoromethyl-diphenyl diselenideC14H8F6Se2C_{14}H_8F_6Se_2Contains trifluoromethyl groups but with different phenyl arrangements.
Disulfide derivativesVariesGenerally less reactive than diselenides; often used in polymer chemistry.

Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] stands out due to its specific arrangement of trifluoromethyl groups and its resultant biological activity profile. Its capacity for catalysis and potential therapeutic applications further distinguish it from similar compounds.

Wikipedia

Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]

Dates

Modify: 2023-08-19
Cresswell et al. Catalytic, stereospecific syn-dichlorination of alkenes. Nature Chemistry, doi: 10.1038/nchem.2141, published online 12 January 2015 http://www.nature.com/nchem

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